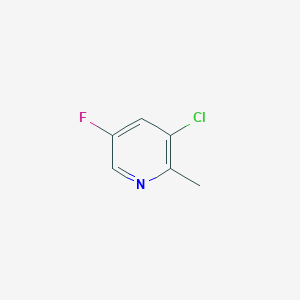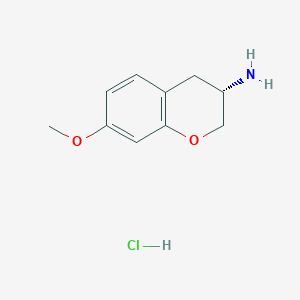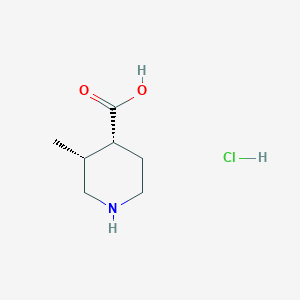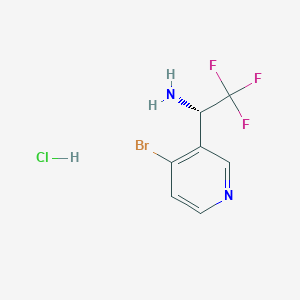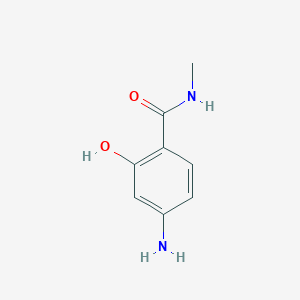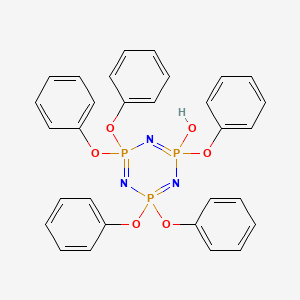
5-Chloro-8-methoxycinnolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-8-methoxycinnolin-4-ol is a chemical compound belonging to the cinnoline family It is characterized by the presence of a chlorine atom at the 5th position, a methoxy group at the 8th position, and a hydroxyl group at the 4th position on the cinnoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-methoxycinnolin-4-ol typically involves the chlorination of a precursor compound followed by methoxylation and hydroxylation. One common method involves the use of 4-chloro-2-nitrophenol as a starting material, which undergoes a series of reactions including nitration, reduction, and cyclization to form the desired cinnoline derivative .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. The use of continuous-flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-8-methoxycinnolin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a quinone derivative, while substitution of the chlorine atom can result in various substituted cinnoline derivatives .
Aplicaciones Científicas De Investigación
5-Chloro-8-methoxycinnolin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 5-Chloro-8-methoxycinnolin-4-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its bioactive effects. For example, it may inhibit DNA replication enzymes, thereby exhibiting antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-8-hydroxyquinoline: Similar in structure but lacks the methoxy group.
5,7-Dichloro-8-quinolinol: Contains an additional chlorine atom.
8-Hydroxy-5-nitroquinoline: Contains a nitro group instead of a methoxy group.
Uniqueness
5-Chloro-8-methoxycinnolin-4-ol is unique due to the presence of both a chlorine atom and a methoxy group on the cinnoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H7ClN2O2 |
|---|---|
Peso molecular |
210.62 g/mol |
Nombre IUPAC |
5-chloro-8-methoxy-1H-cinnolin-4-one |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-7-3-2-5(10)8-6(13)4-11-12-9(7)8/h2-4H,1H3,(H,12,13) |
Clave InChI |
LMDXHAUAFJUPRW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C=C1)Cl)C(=O)C=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aR,4S,9bS)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13033421.png)
![(1R,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13033426.png)


![7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13033451.png)
